Clanobutin Methyl Ester- d4
Description
Based on its Safety Data Sheet (SDS) (v2.0, 2024), Clanobutin (CAS 30544-61-7) is a liquid substance with an occupational exposure limit of TWA 0.3 mg/m³. The deuterated form (-d4) likely replaces four hydrogen atoms with deuterium, enhancing stability for analytical applications (e.g., isotopic labeling in mass spectrometry). However, environmental and pharmacokinetic data for Clanobutin Methyl Ester-d4 remain undocumented .
Properties
Molecular Formula |
C₁₉H₁₆D₄ClNO₄ |
|---|---|
Molecular Weight |
365.84 |
Synonyms |
4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid Methyl Ester-d4; N-(p-Chlorobenzoyl)-γ-(p-anisidino)butyric Acid Methyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Clanobutin Methyl Ester-d4 belongs to the methyl ester family, which includes structurally and functionally diverse compounds. Below is a comparative analysis with key analogs:
Table 1: Physicochemical and Functional Comparison
Key Findings :
Structural Diversity: Clanobutin Methyl Ester-d4 lacks structural clarity compared to well-defined analogs like methyl oleate or sandaracopimaric acid methyl ester. The latter features a diterpene backbone linked to antimicrobial activity , whereas Clanobutin’s structure is undisclosed . Methyl 4-hydroxybutanoate shares a hydroxyl group but differs in chain length and metabolic pathways .
Functional Applications: Clanobutin Methyl Ester-d4 is specialized for isotopic tracing, unlike biodiesel-focused methyl esters (e.g., methyl oleate) or preservatives like 4-hydroxybenzoic acid methyl ester . Sandaracopimaric acid methyl ester, derived from plant resins, serves niche industrial roles, contrasting with Clanobutin’s undefined commercial use .
Biodiesel methyl esters (e.g., methyl oleate) show low acute toxicity but may contribute to oxidative stress in chronic exposure .
Table 2: Analytical and Environmental Data Gaps
Q & A
Q. What analytical techniques are essential for confirming the isotopic purity of Clanobutin Methyl Ester-d4, and how should they be applied?
To confirm isotopic purity, researchers should use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . NMR can identify deuterium incorporation by observing the absence of proton signals in specific molecular positions, while HRMS quantifies the isotopic enrichment ratio (e.g., d4 vs. d0). For reproducibility, ensure calibration with certified reference standards and validate results against synthetic controls .
Q. How should Clanobutin Methyl Ester-d4 be stored to maintain stability in pharmacokinetic studies?
Store the compound in anhydrous conditions at -20°C under inert gas (e.g., argon) to prevent hydrolysis or isotopic exchange. Stability should be validated via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic LC-MS analysis to monitor deuterium retention .
Q. What safety protocols are critical when handling Clanobutin Methyl Ester-d4 in laboratory settings?
Follow GB/T 16483 and GB/T 17519 guidelines: use fume hoods for synthesis, wear nitrile gloves and chemical-resistant goggles, and avoid skin contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .
Advanced Research Questions
Q. How can researchers optimize HPLC-MS parameters to resolve Clanobutin Methyl Ester-d4 from endogenous metabolites in plasma samples?
- Column selection : Use a C18 column with 1.7 µm particle size for high resolution.
- Mobile phase : Acetonitrile/0.1% formic acid in gradient elution (5–95% over 12 minutes).
- Mass transitions : Monitor m/z 308.41 → 152.1 (quantifier) and 308.41 → 110.0 (qualifier) for Clanobutin Methyl Ester-d4, with collision energy optimized via response surface methodology. Validate selectivity using matrix-matched calibration curves .
Q. What experimental strategies mitigate spectral interference between Clanobutin Methyl Ester-d4 and its non-deuterated analog in GC-MS analyses?
- Chromatographic separation : Employ a DB-5MS column (30 m × 0.25 mm) with a 0.25 µm film thickness and a temperature ramp of 10°C/min.
- Data processing : Use selective ion monitoring (SIM) for deuterium-specific fragments (e.g., m/z 154.2 for d4 vs. m/z 150.2 for d0). Cross-validate with isotopic dilution assays to quantify carryover effects .
Q. How can conflicting pharmacokinetic data on Clanobutin Methyl Ester-d4’s half-life be reconciled across studies?
Analyze methodological variables:
- Dosing matrix : Lipid-based formulations may prolong half-life due to delayed absorption.
- Species differences : Compare rodent vs. primate CYP450 isoform activity using in vitro microsomal assays.
- Sampling frequency : Ensure data points capture distribution (0–2 hrs) and elimination (4–24 hrs) phases. Statistical tools like population pharmacokinetic modeling (NONMEM) can account for inter-study variability .
Q. What synthesis modifications improve isotopic yield in Clanobutin Methyl Ester-d4 production?
- Deuterium source : Replace H2O with D2O in esterification reactions and use deuterated methanol (CD3OD) as a solvent.
- Catalyst : Opt for acid-tolerant catalysts (e.g., Amberlyst-15) to minimize proton back-exchange.
- Purification : Perform silica gel chromatography under nitrogen atmosphere to prevent isotopic dilution. Characterize intermediates via FTIR to confirm deuterium retention at each step .
Methodological Guidance
Q. How should researchers design a stability-indicating assay for Clanobutin Methyl Ester-d4 in environmental samples?
- Forced degradation : Expose the compound to UV light (254 nm), oxidative (H2O2), and acidic/alkaline conditions.
- Analytical separation : Use UPLC-PDA with a BEH Shield RP18 column to resolve degradation products.
- Validation criteria : Include specificity, linearity (1–100 ng/mL), and precision (RSD <5%). Reference ICH Q2(R1) guidelines for compliance .
Q. What statistical approaches are suitable for analyzing dose-response relationships in Clanobutin Methyl Ester-d4 toxicity studies?
- Dose-ranging : Use the Up-and-Down Procedure (OECD TG 425) to estimate LD50.
- Data modeling : Fit results to a Hill equation or probit analysis. Report 95% confidence intervals and compare to non-deuterated analogs to assess deuterium’s impact on toxicity .
Data Interpretation & Replication
Q. How can conflicting solubility data for Clanobutin Methyl Ester-d4 in polar solvents be addressed?
- Experimental replication : Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.5°C).
- Analytical method : Use gravimetric analysis post-lyophilization to avoid solvent residue errors.
- Meta-analysis : Compare results across studies using Cohen’s d to quantify effect sizes and identify outliers .
Q. What steps ensure reproducibility in synthesizing Clanobutin Methyl Ester-d4 across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
